

JAB-3068 vs. JAB-3312: A Comparative Analysis of Two SHP2 Inhibitors

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In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Two notable allosteric inhibitors of SHP2, **JAB-3068** and JAB-3312, both developed by Jacobio Pharmaceuticals, have been subjects of extensive research. This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While both molecules target the same protein, JAB-3312, a second-generation inhibitor, has demonstrated more potent anti-tumor activities and is advancing through late-stage clinical trials, whereas the development of the first-generation molecule, **JAB-3068**, has been discontinued.[1][2]

Mechanism of Action

Both JAB-3068 and JAB-3312 are orally bioavailable, allosteric inhibitors of SHP2 (also known as PTPN11).[3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[4][5] By binding to an allosteric site, these inhibitors lock SHP2 in an inactive conformation, thereby preventing its signaling function. This leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of tumor cells.[4][5] Furthermore, SHP2 is involved in modulating the immune checkpoint protein PD-1, and its inhibition can enhance the anti-tumor activity of CD8+ T cells.[3]

Preclinical Efficacy



Preclinical studies have demonstrated the potent inhibitory activity of both compounds. JAB-3312, in particular, has shown very high potency in both biochemical and cellular assays.

Parameter	JAB-3068	JAB-3312	Reference
SHP2 Enzymatic IC50	25.8 nM	1.9 nM / 1.44 nmol/L	[6][7][8]
Cellular p-ERK IC50	Not specified	0.23 nM / 0.68 to 4.84 nmol/L	[7][8]
KYSE-520 Cell Proliferation IC50	2.17 μΜ	7.4 nM	[6][7]
KYSE-520 Xenograft Model	Not specified	95% Tumor Growth Inhibition (TGI) at 1.0 mg/kg QD	[7]

Clinical Efficacy

JAB-3312 has advanced significantly in clinical development, demonstrating promising efficacy, particularly in combination with other targeted therapies. **JAB-3068** underwent early-phase clinical trials, but specific efficacy data from these studies is less publicly available.

JAB-3312 in Combination Therapy

A significant body of clinical data for JAB-3312 comes from its combination with the KRAS G12C inhibitor glecirasib (JAB-21822) in patients with KRAS p.G12C mutated solid tumors.



Trial Identifier	Combination Therapy	Patient Population	Key Efficacy Data	Reference
NCT05288205	Glecirasib + JAB-3312	First-line KRAS p.G12C NSCLC	Objective Response Rate (ORR): 72.5% (58/80) Disease Control Rate (DCR): 96.3% (77/80) 6-month PFS rate: 67.3% 12-month PFS rate: 53.7%	[9][10]
NCT05288205 (Specific Dose Group)	Glecirasib (800mg QD) + JAB-3312 (2mg QW on/off)	First-line KRAS p.G12C NSCLC	ORR: 77.8% (21/27) DCR: 92.6% (25/27)	[10]
ESMO 2023 Data	Glecirasib + JAB-3312	First-line KRAS p.G12C NSCLC	ORR: 65.5% DCR: 100%	[11]
ASCO 2024 Data	Glecirasib + JAB-3312	First-line KRAS p.G12C NSCLC	Confirmed ORR (cORR): 64.7% (66/102) Preliminary median PFS (mPFS): 12.2 months	[12]

Notably, the combination of glecirasib and JAB-3312 has shown efficacy irrespective of PD-L1 expression levels in non-small cell lung cancer (NSCLC) patients.

JAB-3068 Clinical Trials

JAB-3068 was evaluated in Phase 1/2a clinical trials for advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001 (toripalimab).[13][14][15][16] The primary objectives of these studies were to assess safety, tolerability, and

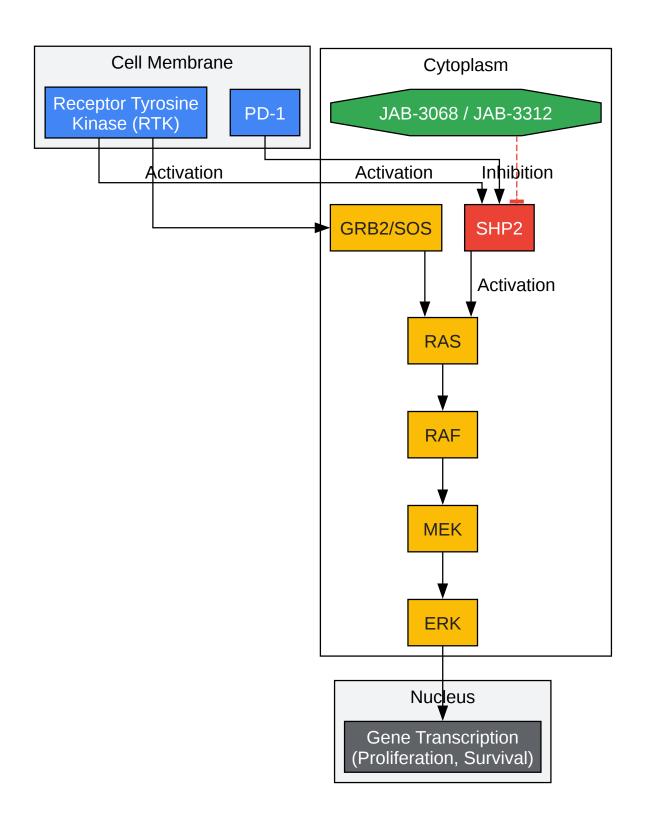


pharmacokinetics, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[15][17] While these trials were completed, detailed efficacy results have not been widely published, and the development of **JAB-3068** has since been discontinued.[1] [13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating SHP2 inhibitors.

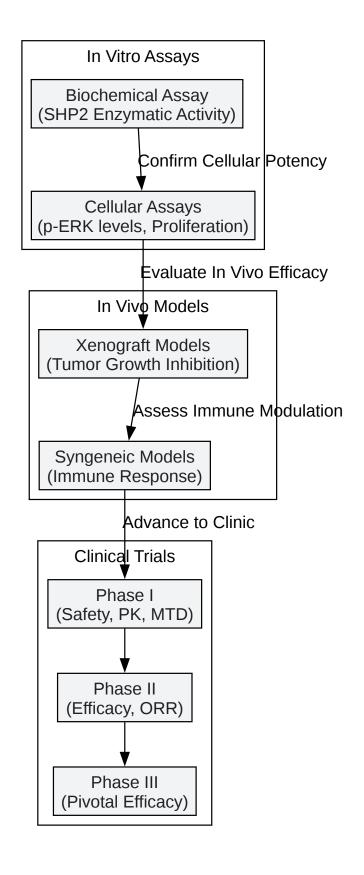




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Caption: SHP2's role in the RTK/RAS/MAPK and PD-1 signaling pathways.





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Caption: General experimental workflow for SHP2 inhibitor evaluation.



Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data.

SHP2 Enzymatic Assay: The inhibitory activity of **JAB-3068** and JAB-3312 on SHP2 phosphatase activity is typically measured using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) assay. Recombinant SHP2 protein is incubated with the inhibitor at various concentrations before the addition of the DiFMUP substrate. The rate of dephosphorylation of DiFMUP to the fluorescent product DiFMU is monitored using a fluorescence plate reader. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then calculated.

Cellular Phospho-ERK (p-ERK) Assay: To assess the in-cell activity of the inhibitors, cancer cell lines with known mutations that activate the MAPK pathway (e.g., KYSE-520 esophageal squamous cell carcinoma cells) are treated with varying concentrations of the compounds. After a specified incubation period, cells are lysed, and the levels of phosphorylated ERK are measured using methods such as Western blotting or ELISA with antibodies specific to p-ERK. The IC50 value is determined as the concentration that reduces p-ERK levels by 50%.

Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are evaluated by seeding cancer cells in multi-well plates and treating them with a range of inhibitor concentrations. After several days of incubation, cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 for cell proliferation is calculated from the dose-response curve.

Xenograft Animal Models: To evaluate in vivo efficacy, human cancer cell lines (e.g., KYSE-520) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Conclusion



Both JAB-3068 and JAB-3312 are potent allosteric inhibitors of SHP2. However, the available data strongly suggests that JAB-3312, the second-generation inhibitor, possesses superior preclinical potency and has demonstrated significant clinical efficacy, particularly in combination with the KRAS G12C inhibitor glecirasib.[7][8][10][11][12] The advancement of JAB-3312 into late-stage clinical trials underscores its potential as a promising therapeutic agent for cancers with hyperactivated MAPK signaling.[11][12] The discontinuation of JAB-3068's development likely reflects the superior profile of JAB-3312.[1] Future research will continue to define the optimal clinical applications for JAB-3312, both as a monotherapy and in combination with other anti-cancer agents.

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